molecular formula C15H21NO4 B554300 N-Cbz-N-methyl-L-leucine CAS No. 33099-08-0

N-Cbz-N-methyl-L-leucine

Cat. No.: B554300
CAS No.: 33099-08-0
M. Wt: 279.33 g/mol
InChI Key: TVXSGOBGRXNJLM-ZDUSSCGKSA-N
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Description

N-Cbz-N-methyl-L-leucine, also known as N-benzyloxycarbonyl-N-methyl-L-leucine, is a derivative of the amino acid leucine. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a methyl group attached to the nitrogen atom of leucine. The chemical formula for this compound is C15H21NO4, and it is commonly used in peptide synthesis and as a building block in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cbz-N-methyl-L-leucine can be synthesized through a multi-step chemical process. The synthesis typically begins with N-benzyl-L-leucine, which undergoes methylation using methyl iodide. The resulting product is then purified and crystallized to obtain this compound . The reaction conditions for this synthesis include the use of appropriate solvents and reagents to facilitate the methylation and purification steps.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient methylation and purification, making the compound suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-N-methyl-L-leucine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to remove the Cbz protecting group, typically through hydrogenolysis.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amines, oxidized derivatives, and substituted compounds. The specific products depend on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-Cbz-N-methyl-L-leucine primarily involves its role as a protecting group in peptide synthesis. The Cbz group protects the amine functionality of leucine, preventing unwanted reactions during peptide bond formation. The compound can be deprotected through hydrogenolysis, where the Cbz group is removed, releasing the free amine . This deprotection step is crucial in the final stages of peptide synthesis, allowing the formation of the desired peptide product.

Comparison with Similar Compounds

N-Cbz-N-methyl-L-leucine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific protecting group and methylation, which provide distinct reactivity and stability compared to other similar compounds.

Properties

IUPAC Name

(2S)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)18)16(3)15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,17,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXSGOBGRXNJLM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426670
Record name N-Cbz-N-methyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33099-08-0
Record name N-Cbz-N-methyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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